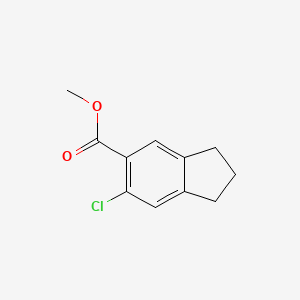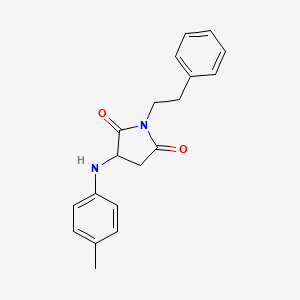
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione" is a derivative of the pyrrolidine-dione class, which is known for its diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrrolidine-dione derivatives. For instance, the first paper discusses 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, suggesting that modifications on the pyrrolidine-dione core can lead to significant biological activity .
Synthesis Analysis
The synthesis of pyrrolidine-dione derivatives can be complex, involving multiple steps and the potential for regioselectivity issues. The third paper describes a one-step synthesis of pyrrole derivatives from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, which could potentially be adapted for the synthesis of "1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione" by choosing appropriate starting materials .
Molecular Structure Analysis
The molecular structure of pyrrolidine-dione derivatives is crucial for their biological activity. The second paper discusses the synthesis of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally related to the pyrrolidine-dione core. The paper highlights the importance of the substitution pattern on the core structure, which can significantly affect the properties of the compound .
Chemical Reactions Analysis
The reactivity of pyrrolidine-dione derivatives can be influenced by the substituents attached to the core structure. The first paper indicates that methylation of the nitrogen or the 3-hydroxy substituent on the pyrrolidine-dione nucleus reduces the potency of the compounds as inhibitors, suggesting that the functional groups on the core are critical for the chemical reactivity and biological activity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-dione derivatives, such as solubility and fluorescence, are important for their practical applications. The second paper reports that the synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit are soluble in common organic solvents and exhibit strong fluorescence, which could be relevant for the development of new materials or probes . These properties are likely to be influenced by the specific substituents on the pyrrolidine-dione core, and similar analyses would be necessary for "1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione".
Wissenschaftliche Forschungsanwendungen
Polyfunctional Fused Heterocyclic Compounds via Indene‐1,3‐diones
This study focuses on the synthesis of polyfunctional fused heterocyclic compounds using 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione reactants. The resulting compounds exhibit potential for further chemical transformations and applications in materials science and medicinal chemistry, showcasing the versatility of heterocyclic compounds in synthetic organic chemistry (Hassaneen et al., 2003).
Piezochromism, Acidochromism, and Solvent-Induced Emission Changes
This research highlights the stimulus-responsive fluorescent properties of D-π-A 1,4-dihydropyridine derivatives, which exhibit aggregation-induced emission characteristics. Such compounds have applications in material science, specifically in developing materials with responsive optical properties for sensors and imaging technologies (Lei et al., 2016).
Synthesis of Multilayered 3.3Pyridinophanes
This study involves the synthesis of layered pyridinophanes using a specific synthetic methodology, illustrating the complexity of chemical syntheses achievable with heterocyclic compounds. Such compounds could have implications in the development of new materials with unique electronic or optical properties (Shibahara et al., 2008).
Highly Luminescent Polymers
This research discusses the synthesis and properties of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which are highly luminescent. These materials have potential applications in optoelectronics and bioimaging, demonstrating the utility of pyrrolidine dione derivatives in advanced material science (Zhang & Tieke, 2008).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione” and similar compounds could involve further exploration of their biological activity and potential applications in the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
Wirkmechanismus
Target of Action
It is known that pyrrolidine-2,5-dione derivatives, which include 1-phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione, have been evaluated for their inhibitory activity on human physiologically relevant carbonic anhydrase (ca) isoenzymes .
Mode of Action
It is plausible that it interacts with its targets, possibly the carbonic anhydrase isoenzymes, leading to changes in their activity .
Biochemical Pathways
Given its potential interaction with carbonic anhydrase isoenzymes, it may influence pathways related to these enzymes .
Result of Action
Given its potential inhibitory activity on carbonic anhydrase isoenzymes, it may lead to changes in the activity of these enzymes .
Eigenschaften
IUPAC Name |
3-(4-methylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)20-17-13-18(22)21(19(17)23)12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPIVMASFAHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

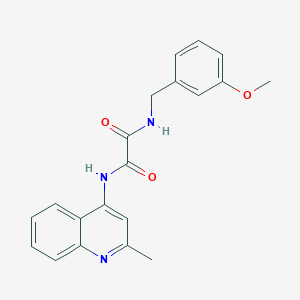
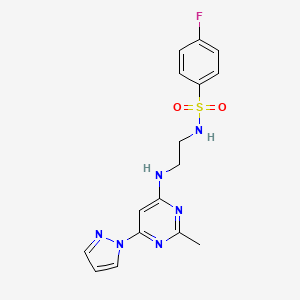
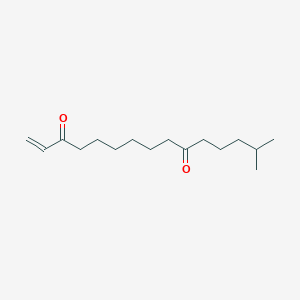

![N-cyclohexyl-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543319.png)

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
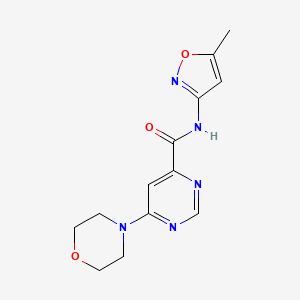


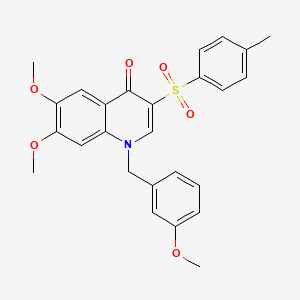
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)

